

# X-ray crystallography data for 2-amino-6-(trifluoromethyl)benzoic acid

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## Compound of Interest

Compound Name: 2-amino-6-(trifluoromethyl)benzoic  
Acid

Cat. No.: B2823527

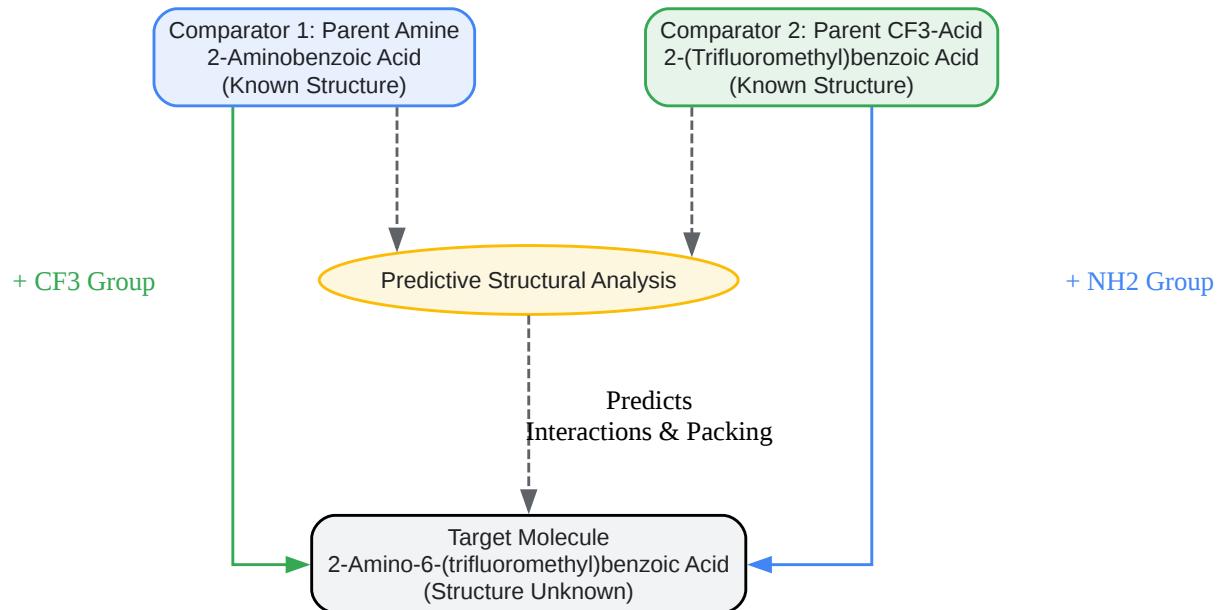
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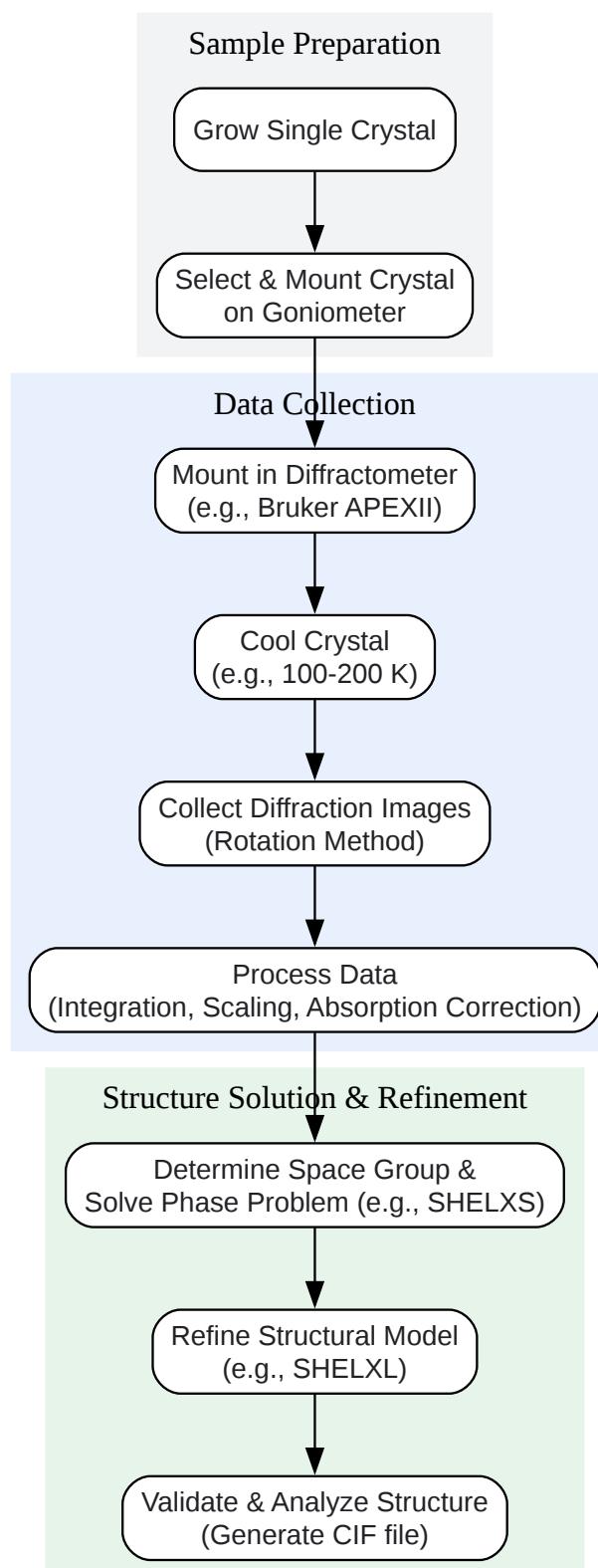
## The Comparative Landscape: Building a Predictive Model

To understand **2-amino-6-(trifluoromethyl)benzoic acid**, we must first analyze the steric and electronic contributions of its key functional groups. The ortho-positioning of both the  $\text{-NH}_2$  and  $\text{-CF}_3$  groups relative to the carboxylic acid presents a sterically crowded environment that will heavily influence intermolecular interactions.

Our comparative analysis is therefore built on two foundational pillars:

- 2-Aminobenzoic Acid (Anthranilic Acid): This molecule reveals the fundamental hydrogen bonding patterns driven by the interplay between an amino group and a carboxylic acid group on a benzene ring.
- 2-(Trifluoromethyl)benzoic Acid: This analog demonstrates how a bulky, electron-withdrawing  $\text{-CF}_3$  group dictates crystal packing and participates in weaker intermolecular interactions.



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